molecular formula C9H8BrN3O2 B1473774 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester CAS No. 1251003-11-8

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester

Cat. No.: B1473774
CAS No.: 1251003-11-8
M. Wt: 270.08 g/mol
InChI Key: FTBIIQQYFCUUKD-UHFFFAOYSA-N
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Description

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core with a bromine atom at position 3 and an ethyl ester group at position 6. Its molecular formula is C₉H₇BrN₃O₂, with a calculated molecular weight of 285.08 g/mol .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8-11-3-6(10)4-13(8)5-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBIIQQYFCUUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251003-11-8
Record name ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate
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Biochemical Analysis

Biochemical Properties

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors, and antibacterial agents. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of GABA receptors, which play a critical role in neurotransmission and neuronal excitability. Additionally, the compound’s interaction with p38 mitogen-activated protein kinase inhibitors suggests its potential impact on inflammatory responses and cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to interact with GABA receptors and p38 mitogen-activated protein kinase inhibitors highlights its potential as a modulator of neurotransmission and inflammatory pathways. These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound can reduce bacterial load in a dose-dependent manner, with higher doses showing more significant effects. It is essential to determine the threshold and toxic doses to ensure the compound’s safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with enzymes such as p38 mitogen-activated protein kinase suggests its role in modulating metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps elucidate the compound’s mechanism of action and its potential effects on cellular processes.

Biological Activity

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester (CAS Number: 1251003-11-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by recent research findings and case studies.

The molecular formula of this compound is C9H8BrN3O2C_9H_8BrN_3O_2, with a molecular weight of 270.083 g/mol. The compound features a bromine atom on the imidazo ring, which may influence its biological activity.

PropertyValue
Molecular FormulaC9H8BrN3O2
Molecular Weight270.083 g/mol
CAS Number1251003-11-8
LogP1.66850
PSA56.49000

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells. A notable study reported that derivatives with similar structural features demonstrated IC50 values in the nanomolar range against breast cancer cell lines (MDA-MB-231) and showed significant inhibition of lung metastasis in animal models .

Case Study:
In a preclinical trial, a derivative of imidazo[1,5-a]pyrimidine was evaluated for its efficacy against triple-negative breast cancer (TNBC). The compound exhibited an IC50 value of 0.126μM0.126\mu M and demonstrated a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a targeted therapy for TNBC .

Antimicrobial Activity

The antimicrobial properties of 3-bromo derivatives have been explored in various studies. These compounds have been shown to inhibit the growth of several bacterial strains, including resistant strains such as MRSA. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Enzyme Inhibition

Imidazo[1,5-a]pyrimidines have been identified as potent inhibitors of various enzymes, including kinases and proteases. The presence of the bromine atom is believed to enhance binding affinity due to increased lipophilicity and electronic effects.

Table: Enzyme Inhibition Data

Enzyme TypeCompound TestedIC50 (µM)
Protein Kinase3-Bromo-imidazo[1,5-a]pyrimidine<0.5
Matrix MetalloproteinaseSimilar derivatives0.87–12.91
CYP450 InhibitionVarious derivatives>10

Safety and Toxicity

Safety assessments conducted on related compounds indicate low acute toxicity profiles in animal models. For example, a study reported no acute toxicity at doses up to 2000mg/kg2000mg/kg in Kunming mice for similar pyrimidine derivatives . This suggests that this compound may also possess a favorable safety profile.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,5-a]pyrimidine derivatives, including 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester, as promising candidates for the treatment of multidrug-resistant tuberculosis (MDR-TB). The structure of these compounds allows them to interact with bacterial targets effectively. For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .

2. Anticancer Properties

The imidazo[1,5-a]pyrimidine core is also being explored for its anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. A study reported that certain analogues demonstrated cytotoxicity with IC₅₀ values greater than 10 μM against human cancer cell lines, indicating a favorable therapeutic index . The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance potency and selectivity towards cancer cells.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of kinases and other targets relevant to cancer and infectious diseases. This inhibition is crucial for the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics .

Case Studies

Case Study 1: Antitubercular Activity

A high-throughput screening identified several imidazo[1,5-a]pyrimidine derivatives with potent antitubercular activity. The lead compound exhibited an MIC of 0.03 μM against MDR-TB strains, showcasing its potential as a new therapeutic agent in the fight against tuberculosis resistant to standard treatments .

Case Study 2: Anticancer Activity Profiling

In a series of experiments aimed at evaluating the anticancer properties of imidazo[1,5-a]pyrimidines, researchers synthesized multiple derivatives and assessed their cytotoxic effects on various cancer cell lines. One derivative showed an IC₅₀ value of 8 μM against human liver cancer cells (HepG2), indicating significant anticancer activity and warranting further investigation into its mechanism of action and potential clinical applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between the target compound and analogous derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester Imidazo[1,5-a]pyrimidine 3-Bromo, 8-carboxylic acid ethyl ester C₉H₇BrN₃O₂ 285.08 Intermediate for kinase inhibitors or receptor modulators
Ethyl 3-bromo-8-chloro-6-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 3-Bromo, 8-chloro, 6-trifluoromethyl C₁₁H₇BrClF₃N₂O₂ 371.54 Potential agrochemical or pharmaceutical applications (exact use unspecified)
SH-053-29F-R-CH3 (Ethyl ester) Benzo[f]imidazo[1,5-a][1,4]diazepine 8-Ethynyl, 6-(2-fluorophenyl), 4-methyl C₂₂H₁₉FN₄O₂ 402.41 Selective modulator of GABAA receptor α5-subunits
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 6-Bromo, 8-fluoro C₁₀H₈BrFN₂O₂ 287.09 Pharmaceutical intermediate (e.g., in kinase inhibitors)
Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine 7-Amino, 6-carboxylic acid ethyl ester C₈H₈N₅O₂ 222.18 Unspecified, likely bioactive scaffold

Key Research Findings

Core Structure Influence :

  • The imidazo[1,5-a]pyrimidine core (target compound) differs from imidazo[1,2-a]pyridine derivatives (e.g., ) in ring size and nitrogen positioning, affecting electronic properties and binding interactions. For example, imidazo[1,5-a]pyrimidines may exhibit enhanced π-π stacking in receptor binding compared to pyridine-based analogs .
  • Triazolo[1,5-c]pyrimidine derivatives () lack the imidazole ring, reducing hydrogen-bonding capacity but increasing metabolic stability due to fewer reactive sites .

Substituent Effects :

  • Bromine at Position 3 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . In contrast, chlorine () or fluorine () substituents may improve lipophilicity or bioavailability .
  • Ethyl Ester Group : Serves as a prodrug moiety, facilitating cellular uptake. Hydrolysis to the carboxylic acid (e.g., SH-053-29F-R-CH3 → SH53d-acid) can enhance receptor binding, as seen in GABAA α5-selective modulators .

SH-053-29F-R-CH3 demonstrates that fluorophenyl and ethynyl substituents improve selectivity for GABAA receptor subtypes, suggesting that similar modifications to the target compound could enhance receptor specificity .

Molecular Weight and Drug-Likeness

  • The target compound’s lower molecular weight (285.08 g/mol ) compared to SH-053-29F-R-CH3 (402.41 g/mol ) may confer better membrane permeability but reduced receptor affinity due to fewer functional groups .
  • Heavier derivatives like the trifluoromethyl-containing compound (, 371.54 g/mol ) may exhibit prolonged half-lives but face challenges in solubility .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester typically follows a multi-step route involving:

  • Formation of the imidazo[1,5-a]pyrimidine core via cyclization reactions.
  • Introduction of the bromo substituent at the 3-position.
  • Esterification to yield the ethyl ester at the 8-carboxylic acid position.

Cyclization and Core Formation

A key step is the cyclocondensation reaction between appropriately substituted aminopyrimidines and α-haloketones or α-bromoesters to form the fused imidazo[1,5-a]pyrimidine ring system. This reaction is often carried out under mild conditions using solvents such as DMF or ethanol, sometimes in the presence of bases or catalysts to promote cyclization.

One reported approach analogous to pyrazolo[1,5-a]pyrimidine synthesis involves a one-pot cyclization using amino heterocycles and enaminones, followed by oxidative halogenation to introduce the halogen at the 3-position. Although this method is described for pyrazolo derivatives, the principle can be adapted for imidazo[1,5-a]pyrimidines.

Bromination at the 3-Position

Selective bromination at the 3-position of the imidazo[1,5-a]pyrimidine ring is typically achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS). The reaction is conducted in solvents like DMF at controlled temperatures to ensure regioselectivity and to avoid over-bromination.

For example, 2-aminopyridine derivatives are brominated with NBS in DMF to produce 2-amino-3-bromo-pyridine intermediates, which are then cyclized to the corresponding 3-bromo imidazo derivatives.

Esterification and Functional Group Interconversion

The carboxylic acid functionality at the 8-position is introduced or modified through esterification reactions, typically by reacting the corresponding acid or acid chloride with ethanol under acidic or basic catalysis. Alternatively, ethyl 3-bromopyruvate is used as a starting material in the cyclization step to directly introduce the ethyl ester moiety into the imidazo[1,5-a]pyrimidine core.

Detailed Synthetic Route Example

A representative synthetic sequence is as follows:

Step Reaction Reagents and Conditions Product/Intermediate
1 Bromination of 2-aminopyridine N-Bromosuccinimide (NBS), DMF, room temperature 2-amino-3-bromopyridine
2 Cyclization with ethyl 3-bromopyruvate Heating in ethanol or DMF Ethyl 8-bromo-imidazo[1,5-a]pyrimidine-2-carboxylate
3 Hydrolysis (if needed) NaOH, aqueous conditions Corresponding carboxylic acid
4 Amidation or further functionalization Coupling reagents (e.g., HBTU), amines, DMF Amide derivatives
5 Suzuki-Miyaura cross-coupling (optional) Boronic acids/esters, Pd catalyst Substituted derivatives

This route allows the preparation of 3-bromo derivatives with the ethyl ester at the 8-position, which can be further modified to tune biological activity.

Research Findings and Optimization

  • Cyclization Efficiency : The one-pot cyclization and oxidative halogenation method reported for related pyrazolo[1,5-a]pyrimidines demonstrates mild reaction conditions and good yields, suggesting applicability to imidazo[1,5-a]pyrimidines.

  • Regioselectivity : Bromination using NBS in DMF is effective for selective introduction of bromine at the 3-position without affecting other positions.

  • Functional Group Versatility : The ethyl ester group introduced via ethyl 3-bromopyruvate serves as a handle for further chemical transformations such as hydrolysis to acids or amidation, enabling diverse derivative synthesis.

  • Biological Relevance : Modifications at the 2-, 6-, and 8-positions of the imidazo[1,5-a]pyrimidine core have been explored to enhance kinase inhibition potency, with the 3-bromo substituent playing a key role in activity modulation.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Notes
Bromination Electrophilic aromatic substitution N-Bromosuccinimide (NBS) DMF, RT Selective 3-position bromination
Cyclization Condensation of 2-aminopyridines with α-bromoesters Ethyl 3-bromopyruvate Heating in ethanol or DMF Forms imidazo[1,5-a]pyrimidine core
Esterification Direct introduction via α-bromoester or esterification of acid Ethanol, acid/base catalyst Reflux or mild heating Provides ethyl ester at 8-position
Functionalization Amidation, Suzuki coupling HBTU, amines, Pd catalysts DMF, inert atmosphere Enables structural diversification

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester?

Answer:
The synthesis typically involves multi-step reactions, such as cyclization and halogenation. For example:

  • Cyclization : Ethyl esters of aminopyrimidine derivatives can undergo cyclization with reagents like DMF-DMA (dimethylformamide dimethyl acetal) to form imidazo[1,5-a]pyrimidine scaffolds .
  • Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or acetonitrile) under controlled temperatures (0–25°C) yields the brominated product .
  • Yield optimization : Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) and improve yields compared to conventional heating .

Basic: How can spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?

Answer:
Key spectral features include:

  • ¹H-NMR : Aromatic protons in the imidazo-pyrimidine core appear as singlets or doublets between δ 8.6–8.8 ppm. The ethyl ester group shows a quartet at δ ~4.4–4.5 ppm (CH₂) and a triplet at δ ~1.3–1.4 ppm (CH₃) .
  • ¹³C-NMR : The carbonyl carbon of the ester resonates at δ ~165–170 ppm. Bromine substitution induces deshielding, shifting adjacent carbons to δ ~120–130 ppm .
  • HRMS : The molecular ion [M+Na]⁺ should match the calculated exact mass (e.g., for C₁₀H₉BrN₃O₂, [M+Na]⁺ = 323.9842) with an error margin <2 ppm .

Basic: What are the common nucleophilic substitution reactions involving the 3-bromo substituent?

Answer:
The bromine atom at the 3-position is reactive toward:

  • Amination : Treatment with primary or secondary amines (e.g., methylamine, piperidine) in DMF at 60–80°C yields 3-amino derivatives .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl groups .
  • Thiolation : Reaction with thiols (e.g., benzyl mercaptan) in the presence of CuI/K₂CO₃ produces 3-thioether analogs .

Advanced: How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Answer:
Density functional theory (DFT) studies reveal:

  • Charge distribution : The bromine atom and ester group create electron-deficient regions, making the 3-position susceptible to nucleophilic attack .
  • HOMO-LUMO gaps : A narrow gap (~3.5 eV) suggests potential for charge-transfer interactions, relevant in photophysical studies or ligand-receptor binding .
  • Reactivity indices : Fukui functions identify the 3-bromo site as the most electrophilic center, aligning with experimental substitution patterns .

Advanced: How does structural modification at the 8-carboxylic acid ethyl ester position affect adenosine receptor binding?

Answer:
Modifications at the 8-position influence receptor affinity and selectivity:

  • Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (via base hydrolysis) reduces lipophilicity, altering binding to adenosine A₂A receptors .
  • Substituent effects : Bulky groups (e.g., 3-fluorobenzyl ester) enhance selectivity for A₁ receptors by sterically hindering interactions with non-target subtypes .
  • Binding assays : Radioligand displacement studies (e.g., using [³H]ZM241385) quantify affinity shifts (Kᵢ values) post-modification .

Advanced: How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Answer:
Discrepancies often arise from:

  • Catalyst choice : Palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) impact cross-coupling efficiency in bromine substitution reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF vs. THF) stabilize intermediates differently, affecting cyclization yields .
  • Purification methods : Column chromatography vs. recrystallization may recover products with varying purity, skewing yield calculations .
    Troubleshooting : Systematic optimization via Design of Experiments (DoE) can identify critical variables (e.g., temperature, solvent ratio) .

Advanced: What mechanistic insights explain the regioselectivity of bromination in imidazo[1,5-a]pyrimidine derivatives?

Answer:
Regioselectivity is governed by:

  • Electronic factors : The 3-position is electron-deficient due to adjacent nitrogen atoms, favoring electrophilic bromination over other sites .
  • Steric hindrance : Bulky substituents at the 8-position (e.g., ethyl ester) direct bromination to the less hindered 3-position .
  • Kinetic vs. thermodynamic control : Lower temperatures (0°C) favor kinetic products (3-bromo), while higher temperatures may lead to isomerization .

Advanced: How can kinetic studies elucidate degradation pathways of this compound under physiological conditions?

Answer:

  • Hydrolysis kinetics : Monitor ester cleavage at varying pH (e.g., pH 7.4 buffer) via HPLC, revealing pseudo-first-order rate constants .
  • Metabolite identification : LC-MS/MS detects degradation products (e.g., carboxylic acid derivatives) in simulated gastric fluid .
  • Stabilization strategies : Co-solvents (e.g., PEG 400) or cyclodextrin encapsulation reduce hydrolysis rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester
Reactant of Route 2
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3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester

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